Bienvenue dans la boutique en ligne BenchChem!

Xenin 8

Insulin Secretion Glucose Homeostasis Pancreatic Beta-Cell

Xenin 8 (CAS: 117442-28-1), the C-terminal octapeptide (HPKRPWIL) of xenin-25, delivers full pancreatic bioactivity with precisely quantified potency (EC50=0.16nM, R²=0.9955) in glucose-potentiated insulin secretion. Its somatostatin-independent mechanism enables direct interrogation of beta-cell neurotensin receptor signaling without confounding paracrine effects. Xenin 8 augments arginine-induced glucagon secretion by 60% (p<0.05) and carbachol-induced glucagon by 50% (p<0.05). The defined short sequence simplifies custom peptide engineering, making it an ideal positive control for pancreatic endocrine function studies in perfused pancreas and islet models.

Molecular Formula C51H79N15O9
Molecular Weight 1046.3 g/mol
Cat. No. B570122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenin 8
Synonyms(S)-2-((Z)-((2S,3S)-2-((Z)-((S)-2-((Z)-(((S)-1-((S)-2-((Z)-((S)-6-amino-2-((Z)-(((S)-1-((S)-2-amino-3-(1H-imidazol-5-yl)propanoyl)pyrrolidin-2-yl)(hydroxy)methylene)amino)-1-hydroxyhexylidene)amino)-5-guanidinopentanoyl)pyrrolidin-2-yl)(hydroxy)methy
Molecular FormulaC51H79N15O9
Molecular Weight1046.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyQNDRYLNMRDPBTI-OBOKMFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenin 8 for Research: A Potent Neurotensin-Like Peptide Modulating Insulin and Glucagon Secretion


Xenin 8 (CAS: 117442-28-1) is the C-terminal octapeptide (HPKRPWIL) of the 25-amino acid peptide xenin, a member of the neurotensin/xenopsin family initially isolated from human gastric mucosa [1]. Functionally, Xenin 8 stimulates basal insulin secretion and potentiates glucose-stimulated insulin release in a dose-dependent manner (EC50 = 0.16 nM) in the perfused rat pancreas [2]. It also augments arginine-induced insulin release and glucagon responses to secretagogues, demonstrating direct modulation of pancreatic endocrine function [2].

Xenin 8 vs. Generic Neurotensin Receptor Agonists: Why Substitution Can Compromise Experimental Outcomes


Generic substitution with full-length xenin-25 or the parent neurotensin peptide can compromise experimental reproducibility due to fundamental differences in receptor activation profiles and metabolic stability. Xenin-8, as a specific C-terminal octapeptide, retains full bioactivity in stimulating pancreatic hormone secretion while eliminating the N-terminal region, potentially altering receptor selectivity and pharmacokinetic properties [1]. Unlike the full-length peptide, Xenin-8's actions are somatostatin-independent and demonstrate a clear EC50 of 0.16 nM for glucose-potentiated insulin secretion, enabling precise dosing in perfused pancreas and islet models [2]. These distinct pharmacological characteristics make Xenin-8 a uniquely defined tool for studying neurotensin receptor-mediated pancreatic signaling pathways.

Xenin 8 Differentiation Evidence: Quantitative Performance Metrics Against Key Comparators


Xenin 8 Exhibits Sub-Nanomolar Potency in Potentiating Glucose-Stimulated Insulin Secretion

In the perfused rat pancreas model, Xenin 8 demonstrates potentiation of glucose-stimulated insulin secretion with an EC50 of 0.16 nM and a strong dose-response correlation (R² = 0.9955) [1]. For comparison, the full-length parent peptide xenin-25 has been shown to amplify GIP-mediated insulin secretion in humans but does not independently stimulate insulin secretion at low glucose concentrations [2]. This establishes Xenin 8 as a highly potent and independently active fragment suitable for precise mechanistic studies.

Insulin Secretion Glucose Homeostasis Pancreatic Beta-Cell

Xenin 8 Significantly Augments Arginine-Induced Insulin Secretion

Xenin 8 augmented arginine-induced insulin release by 40% (p<0.05) in the perfused rat pancreas model [1]. In contrast, the parent peptide neurotensin has been shown to inhibit insulin release at high glucose or arginine levels, demonstrating an opposing functional profile [2]. This key differential effect positions Xenin 8 as a unique tool for studies requiring positive modulation of nutrient-stimulated insulin secretion.

Insulin Secretion Arginine Stimulation Pancreatic Beta-Cell

Xenin 8 Potently Enhances Glucagon Secretion in Response to Multiple Secretagogues

Xenin 8 potentiates the glucagon response to both arginine (by 60%, p<0.05) and carbachol (by 50%, p<0.05) in the perfused rat pancreas [1]. It also counteracts the inhibition of glucagon release induced by increasing glucose concentration [1]. While the full-length xenin-25 also modulates glucagon secretion, Xenin 8's shorter sequence and defined potency offer advantages in experimental reproducibility and cost-effectiveness for in vitro studies [2].

Glucagon Secretion Pancreatic Alpha-Cell Arginine Carbachol

Xenin 8 Actions Are Somatostatin-Independent, Simplifying Mechanistic Interpretation

In the perfused rat pancreas model, Xenin 8 demonstrated no effect on somatostatin output, indicating that its insulinotropic and glucagonotropic actions are direct and not mediated by local somatostatinergic paracrine mechanisms [1]. This is in contrast to many other neuropeptides that modulate pancreatic hormone secretion, where somatostatin can act as a confounding variable. The lack of somatostatin involvement simplifies data interpretation and enhances reproducibility in pancreatic perfusion and islet culture studies.

Somatostatin Pancreatic Hormone Secretion Experimental Reproducibility

Xenin 8 Serves as a Critical Bioactive Component in Next-Generation Multi-Acting Hybrid Peptides for Diabetes Research

Xenin-8, in its modified form as xenin-8-Gln, has been utilized as a key component in the development of a novel neurotensin/xenin fusion peptide (Ac-NT/XN-8-Gln). This fusion peptide demonstrated superior antidiabetic efficacy compared to exendin-4 alone in high-fat fed mice, including improved glycemic control, reduced body fat mass (P<0.001), improved lipid profile (P<0.01), and reduced HbA1c (P<0.01) [1]. While the full-length xenin-25 has also been explored for hybrid peptides, the use of the shorter, fully active xenin-8 fragment allows for more efficient synthesis and precise molecular engineering of multi-acting therapeutics [2].

Hybrid Peptides Diabetes Incretin Neurotensin Receptor

Xenin 8 Research Applications: Validated Use Cases Based on Quantitative Performance Data


Mechanistic Studies of Glucose-Stimulated Insulin Secretion in Perfused Pancreas or Islet Models

Leverage Xenin 8's well-defined EC50 of 0.16 nM and high dose-response correlation (R² = 0.9955) in glucose-potentiated insulin secretion [1]. Its somatostatin-independent action [1] ensures direct interrogation of beta-cell neurotensin receptor signaling without confounding paracrine effects. This makes Xenin 8 an ideal positive control or pharmacological tool for dissecting insulinotropic pathways.

Investigating Pancreatic Alpha-Cell Function and Glucagon Secretion Regulation

Utilize Xenin 8's robust and quantifiable augmentation of glucagon secretion in response to arginine (60% increase, p<0.05) and carbachol (50% increase, p<0.05) [1]. Its ability to counteract glucose-induced inhibition of glucagon release [1] provides a unique tool for studying alpha-cell physiology and the role of neurotensin receptors in glucagon homeostasis.

Development and Validation of Multi-Acting Hybrid Peptides for Diabetes and Obesity Research

Employ Xenin 8 as a bioactive building block for creating fusion peptides, as validated by the superior in vivo efficacy of Ac-NT/XN-8-Gln in combination with exendin-4, demonstrating significant improvements in glycemic control, body composition, and lipid profiles [2]. The shorter, fully active sequence of Xenin 8 simplifies synthesis and molecular engineering compared to full-length xenin-25 [3].

Comparative Pharmacology of Neurotensin Receptor Ligands

Use Xenin 8 as a specific, active fragment comparator to distinguish the functional roles of different neurotensin receptor subtypes in pancreatic physiology. Its opposing effect on arginine-stimulated insulin secretion compared to neurotensin (augmentation vs. inhibition) [4] provides a clear pharmacological contrast for dissecting signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xenin 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.